molecular formula C22H20FN3O2 B4618120 4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B4618120
M. Wt: 377.4 g/mol
InChI Key: STQHYZIEXCJXHE-UHFFFAOYSA-N
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Description

4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C22H20FN3O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.15395505 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent pH Sensor

A study by Yang et al. (2013) highlights the potential of heteroatom-containing organic fluorophores, similar in structure to the compound , as fluorescent pH sensors. They designed and synthesized a compound that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), allowing it to act as a fluorescent pH sensor in both solution and solid states. This characteristic is significant for detecting acidic and basic organic vapors, a useful application in scientific research (Yang et al., 2013).

Organic Synthesis and Oxidation Processes

Zolfigol et al. (2006) used a compound structurally similar to 4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione as an effective oxidizing agent. Their work illustrates the application of such compounds in organic synthesis, specifically for oxidizing pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

Photoinduced Reactions

He et al. (2021) conducted a study on the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipole cycloadditions, using compounds with a structural resemblance to the pyrazolo-pyridine compound. Their findings are crucial for understanding the photoinduced reactions in synthesizing pyrazole-fused quinones, providing insights into the design and development of new photochemical processes (He et al., 2021).

Cancer Cell Line Inhibition

Liu et al. (2016) synthesized a compound similar to this compound and evaluated its effects on cancer cell lines. They discovered significant inhibition of cancer cell proliferation, indicating the potential of such compounds in anticancer research (Liu et al., 2016).

Properties

IUPAC Name

4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-2-19-21-18(24-26(22(21)28)17-10-8-16(23)9-11-17)14-20(27)25(19)13-12-15-6-4-3-5-7-15/h3-11,14,24H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQHYZIEXCJXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=O)N1CCC3=CC=CC=C3)NN(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
Reactant of Route 5
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
Reactant of Route 6
4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

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